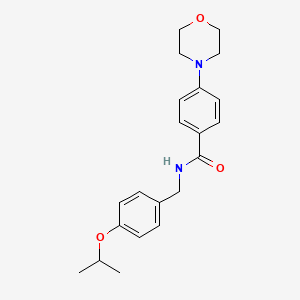![molecular formula C26H29N3O2 B5034687 4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide, also known as BMB, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamides and is known for its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This compound has also been found to have antioxidant properties, which can protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. This compound has also been found to have neuroprotective effects, which can protect neurons from damage and improve their survival. Additionally, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the brain and improve neurological function.
实验室实验的优点和局限性
4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and concentrations in lab experiments.
未来方向
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
合成方法
The synthesis of 4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-benzylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzonitrile to yield this compound. The yield of the compound is around 70%, and the purity can be improved by recrystallization.
科学研究应用
4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-31-25-13-11-24(12-14-25)27-26(30)23-9-7-22(8-10-23)20-29-17-15-28(16-18-29)19-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOOFPZFFXJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-acetyl-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5034610.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5034621.png)

![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate](/img/structure/B5034637.png)
![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)
![N-cycloheptyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5034639.png)
![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034645.png)
![ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5034669.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)
![N-[4-(acetylamino)phenyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5034705.png)

